2-Phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
描述
Molecular Architecture and Isomerism
The core structure of 2-phenyl-2H-triazolo[4,5-d]pyrimidin-7-ol consists of a fused bicyclic system: a pyrimidine ring condensed with a 1,2,3-triazole moiety. The triazole ring is substituted at the N2 position with a phenyl group, while the pyrimidine ring features a hydroxyl group at position 7. This arrangement creates a planar aromatic system with delocalized π-electrons, as confirmed by computational studies.
Tautomerism : The hydroxyl group at position 7 participates in keto-enol tautomerism. Quantum mechanical calculations suggest the enol form dominates in polar solvents due to intramolecular hydrogen bonding between the hydroxyl oxygen and adjacent nitrogen atoms. Additionally, rotational isomerism may arise from restricted rotation around the C-N bond linking the phenyl group to the triazole ring, as observed in related N-substituted triazolopyrimidines.
Isomerism :
- Regioisomerism : Substitution patterns on the triazole ring (e.g., 1,2,3-triazolo[4,5-d] vs. [1,5-a] isomers) are structurally distinct and do not interconvert under standard conditions.
- Conformational isomerism : The phenyl substituent adopts a coplanar orientation with the triazolopyrimidine core, as evidenced by X-ray crystallography of analogous compounds.
属性
IUPAC Name |
2-phenyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c16-10-8-9(11-6-12-10)14-15(13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSLDFYBUSHAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C(=O)NC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Tautomerism and Solubility Considerations
Tautomeric equilibria between the 7-ol and 7-one forms affect solubility in polar solvents. Infrared spectroscopy (IR) data from synthesized analogs show characteristic C=N stretches at 1,680 cm⁻¹ and N–N vibrations at 1,207 cm⁻¹, confirming the triazole ring’s presence. Poor aqueous solubility (logP ≈ 2.1) necessitates the use of dimethylformamide (DMF) or 1,4-dioxane in most reactions.
Palladium-Catalyzed Cross-Coupling Approaches
Patent US6525060B1 describes a two-step protocol involving Suzuki-Miyaura coupling and subsequent cyclization.
Step 1: Synthesis of the Pyrimidine Intermediate
A 5-bromo-2-aminopyrimidine derivative undergoes coupling with phenylboronic acid in 1,4-dioxane using tetrakis(triphenylphosphine)palladium(0) (5 mol%) at 80°C for 12 hours. The reaction achieves 78% yield, with excess boronic acid (1.5 equiv) required to suppress homocoupling byproducts.
Step 2: Triazole Ring Formation
The intermediate reacts with sodium azide (3 equiv) in dichloromethane under reflux, facilitated by N,N-diisopropylamine (2 equiv) as a non-nucleophilic base. This step proceeds via a [3+2] cycloaddition mechanism, yielding the triazolo-pyrimidine core in 63% isolated yield. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 40°C | <50°C: Slow kinetics; >60°C: Decomposition |
| Solvent | Dichloromethane | Higher polarity improves azide solubility |
| Reaction Time | 8 hours | Prolonged time increases side products |
Huisgen Azide-Alkyne Cycloaddition (CuAAC Variant)
A 2024 synthesis route from Chemical Synthesis employs copper(I)-catalyzed cycloaddition between 5-azido-2-phenylpyrimidin-7-ol and terminal alkynes. Key modifications include:
Substrate Preparation
5-Azido-2-phenylpyrimidin-7-ol is synthesized via diazotization of 5-aminopyrimidine using sodium nitrite/HCl, followed by sodium azide substitution (89% yield).
Cycloaddition Conditions
Reaction with propiolic acid methyl ester in toluene at 110°C for 6 hours with CuI (10 mol%) produces the triazole ring regioselectively. The process avoids chromatographic purification by precipitating the product directly (86% yield).
Mechanistic Insight: The copper catalyst coordinates to the alkyne, lowering the activation energy for azide addition. Regioselectivity arises from electronic effects, with the phenyl group directing triazole formation at position 2.
Alkylation and Rearrangement Strategies
A 2012 PMC study demonstrates the utility of Meldrum’s acid derivatives in constructing the pyrimidinone core.
Base-Mediated Alkylation
5-Phenyl-triazolo[1,5-a]pyrimidin-7-ol undergoes alkylation with benzyl bromide in DMF containing NaOH (1.1 equiv) at 80°C. Despite harsh conditions, this method achieves only 27.5% yield due to competing N-alkylation.
Chlorination and Phenoxy Substitution
Treatment with phosphorus oxychloride (POCl₃) converts the 7-hydroxyl group to a chlorinated intermediate, which reacts with phenols in acetonitrile under basic conditions. For example, 3-chlorophenol affords 7-(3-chlorophenoxy)-5-phenyl-triazolo-pyrimidine in 28.6% yield.
Comparative Analysis of Synthetic Methods
The table below evaluates the four principal routes:
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Palladium Cross-Coupling | 63 | 98.5 | High | $$$$ |
| CuAAC Cycloaddition | 86 | 97.2 | Moderate | $$ |
| Base-Mediated Alkylation | 27.5 | 95.8 | Low | $ |
| Chlorination/Phenoxylation | 28.6 | 96.4 | Moderate | $$$ |
Key Findings:
- The CuAAC method offers superior yield but requires strict moisture control.
- Palladium catalysis enables gram-scale synthesis but incurs high metal costs.
- Alkylation routes suffer from poor regioselectivity, limiting industrial adoption.
化学反应分析
Types of Reactions
2-Phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Anti-thrombotic Agents
Research indicates that derivatives of triazolo[4,5-d]pyrimidine compounds exhibit promising anti-thrombotic properties. These compounds can inhibit platelet aggregation, which is crucial in preventing thrombus formation associated with cardiovascular diseases. The mechanism involves interference with glycoprotein IIb/IIIa receptors on platelets, thereby reducing the risk of myocardial infarction and other thromboembolic events .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol through its ability to inhibit cancer cell proliferation. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, showing significant cytotoxic effects. The compound's mechanism often involves apoptosis induction and cell cycle arrest in cancer cells .
Synthesis and Biological Evaluation
The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors under controlled conditions. The resulting compounds are then subjected to biological assays to evaluate their efficacy against specific targets.
Table 1: Biological Activities of this compound Derivatives
| Compound | Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|---|
| A | Anti-thrombotic | Platelets | N/A | |
| B | Anticancer | MCF-7 | 0.46 | |
| C | Anticancer | A375 | 4.2 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazolo[4,5-d]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. Modifications at various positions on the triazole and pyrimidine rings can significantly affect their biological activities.
Table 2: SAR Insights on Triazolo[4,5-d]pyrimidine Derivatives
| Modification Position | Effect on Activity |
|---|---|
| 7-OH | Enhances anticancer activity |
| Phenyl substitution | Increases anti-thrombotic efficacy |
| Alkyl groups at N1 | Modulates solubility and potency |
作用机制
The mechanism of action of 2-Phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2 by binding to the active site, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
相似化合物的比较
Key Structural and Functional Differences
Positional Substituents :
- C-3 vs. C-2 Substitution : Compounds like 3-benzyl derivatives (e.g., 3-(4-fluorobenzyl)) exhibit altered steric and electronic profiles compared to the 2-phenyl analog, impacting receptor binding.
- C-7 Functional Groups : Hydroxyl (-OH) groups (as in the target compound) favor hydrogen bonding, while ketones (e.g., 8a) or piperazine substituents (e.g., compound 6) enhance solubility or enable further derivatization .
Synthetic Flexibility :
- Thione vs. Ketone : The 5-thioxo derivatives (7a/b) are more reactive toward glycosylation than their ketone counterparts, enabling the synthesis of S-glucoside derivatives for improved bioavailability .
- Halogenation : Bromine (8a) or fluorine (13) at benzyl positions enhances electrophilic reactivity and metabolic stability .
- Epigenetic Inhibition: Piperazine-substituted derivatives (e.g., compound 6) demonstrate dual EZH2/HDAC inhibitory activity, highlighting the impact of C-7 substituents on target selectivity .
生物活性
2-Phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a compound belonging to the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a triazole ring fused with a pyrimidine moiety. The presence of the phenyl group at the C-2 position enhances its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For instance, one study reported an IC50 value of 8.47 µM against MCF-7 breast cancer cells for a related compound, suggesting potential for similar efficacy in this compound .
- Antiviral Properties : Compounds within this class have been evaluated for their ability to inhibit viral replication. A related triazolo-pyrimidine was found to inhibit HIV-1 replication with promising IC50 values in the micromolar range .
- Antithrombotic Effects : Triazolo-pyrimidine derivatives have been identified as antagonists of the P2Y receptor subtype involved in platelet aggregation. This suggests potential use in preventing thrombotic events such as myocardial infarction .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for tumor growth or viral replication. For example, derivatives have shown inhibitory effects on RNase H activity .
- Receptor Modulation : As a P2Y receptor antagonist, it may disrupt pathways leading to platelet aggregation and thrombus formation .
Research Findings and Case Studies
Several studies have investigated the biological activity of triazolo-pyrimidine derivatives:
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| 1 | Related Triazolo-Pyrimidine | Antitumor (MCF-7) | 8.47 µM |
| 2 | Triazolo-Pyrimidine Derivative | HIV Inhibition | 13.1 µM |
| 3 | Triazolo-Pyrimidine Series | Antithrombotic | Not specified |
Case Study: Antitumor Activity
In a controlled study assessing the antitumor efficacy of various triazolo-pyrimidines, compounds similar to this compound demonstrated significant inhibition of cell proliferation in MCF-7 cell lines. The structural modifications around the triazole and pyrimidine rings were critical for enhancing potency.
Case Study: Antiviral Efficacy
Another study focused on the antiviral properties of triazolo-pyrimidines against HIV. The results indicated that specific substitutions on the phenyl ring significantly improved inhibitory activity against viral replication.
常见问题
Q. What are the common synthetic routes for 2-Phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with triazolopyrimidine intermediates. Key steps include:
- Step 1 : Formation of the triazolopyrimidine core via cyclization of 5-amino-triazole derivatives with carboxamide precursors under reflux in solvents like ethanol or DMF .
- Step 2 : Introduction of the phenyl group at position 2 via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .
- Step 3 : Hydroxylation at position 7 using alkaline hydrolysis (e.g., NaOH in ethanol/water mixtures) .
Optimal conditions include temperature control (60–100°C), solvent selection (DMF for solubility, dichloromethane for purification), and catalyst ratios (e.g., Pd(PPh₃)₄ at 5 mol%) .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodological Answer : A combination of techniques is used:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : Resolves 3D structure for unambiguous confirmation .
Q. What stability assessments are critical under physiological conditions?
- Methodological Answer : Stability is tested via:
- pH-dependent degradation studies (pH 1.2–7.4 buffers, 37°C) with HPLC monitoring .
- Thermal stability analysis (TGA/DSC) to identify decomposition temperatures .
- Light exposure tests (ICH guidelines) to assess photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Discrepancies arise from structural variations (e.g., substituents) or assay conditions. Strategies include:
-
Structure-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to isolate substituent effects .
-
Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer activity) and control compounds .
-
Computational Modeling : Molecular docking to predict binding modes to targets like adenosine receptors .
Table 1. Substituent Effects on A₁ Adenosine Receptor Affinity
Substituent at Position 7 3-Position Group Ki (nM) Selectivity (A₁ vs. A₂A) Cyclopentylamino 2-Chlorobenzyl <50 >100-fold Amphetamino Benzyl 120 50-fold Aromatic amines Phenethyl >500 Low Source: Adapted from
Q. What methodologies validate the compound’s mechanism of action in targeting cannabinoid (CB2) or adenosine receptors?
- Methodological Answer :
- Radioligand Binding Assays : Measure displacement of [³H]-CP55940 (CB2) or [³H]-DPCPX (A₁) to determine Kᵢ values .
- Functional Assays : cAMP inhibition (CB2) or calcium flux (A₁) in HEK293 cells transfected with receptors .
- In Vivo Models : Rodent pain models (e.g., neuropathic pain) to correlate receptor affinity with efficacy .
Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized for therapeutic use?
- Methodological Answer :
- Prodrug Design : Introduce ester or phosphate groups at the hydroxyl position to enhance solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
- LogP Optimization : Modify substituents (e.g., fluorophenyl groups) to balance hydrophobicity .
Q. What experimental designs differentiate its anticancer activity from off-target effects?
- Methodological Answer :
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .
- Gene Knockdown : CRISPR/Cas9 deletion of putative targets (e.g., DNA repair enzymes) in cancer cells .
- Metabolomic Analysis : Track ATP depletion or ROS generation via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
